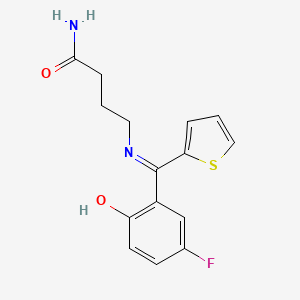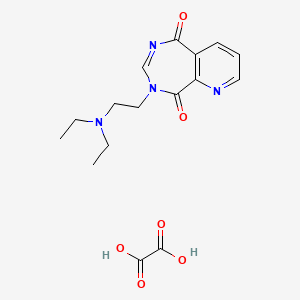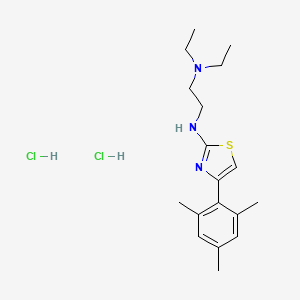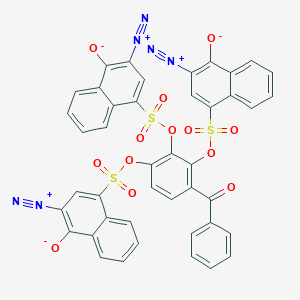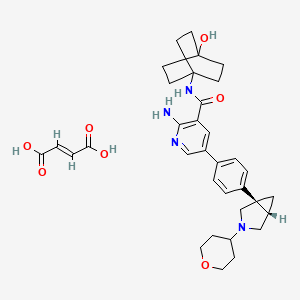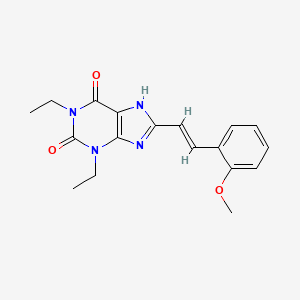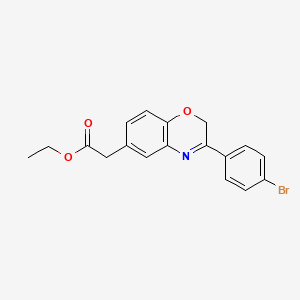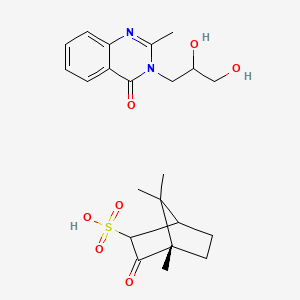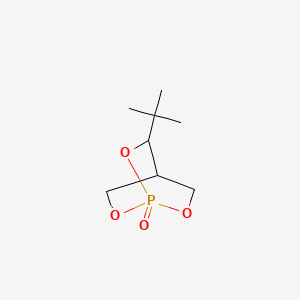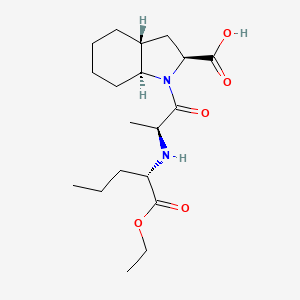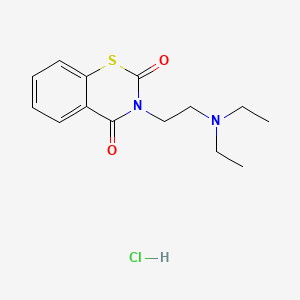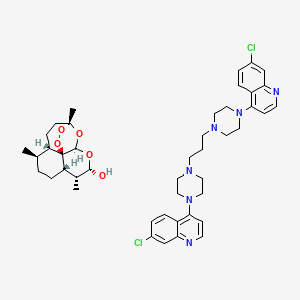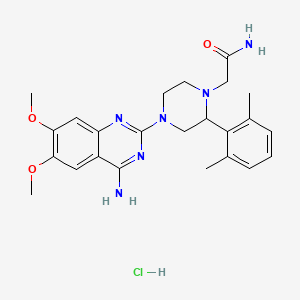
1-Piperazineacetamide, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-N-(2,6-dimethylphenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineacetamide, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-N-(2,6-dimethylphenyl)-, monohydrochloride is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineacetamide, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-N-(2,6-dimethylphenyl)-, monohydrochloride typically involves multiple steps, including the formation of the quinazoline core, introduction of the piperazineacetamide moiety, and subsequent functionalization with the dimethylphenyl group. Common reagents used in these reactions include amines, aldehydes, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Piperazineacetamide, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-N-(2,6-dimethylphenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
1-Piperazineacetamide, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-N-(2,6-dimethylphenyl)-, monohydrochloride has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity and potential as a therapeutic agent.
Medicine: Exploration of its pharmacological properties and potential use in drug development.
Industry: Utilization in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Piperazineacetamide, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-N-(2,6-dimethylphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
- 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N-(2,6-dimethylphenyl)piperazine-1-carboxamide
- 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N-(2,6-dimethylphenyl)piperazine-1-sulfonamide
Uniqueness
The uniqueness of 1-Piperazineacetamide, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-N-(2,6-dimethylphenyl)-, monohydrochloride lies in its specific structural features and functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
122001-66-5 |
|---|---|
Molecular Formula |
C24H31ClN6O3 |
Molecular Weight |
487.0 g/mol |
IUPAC Name |
2-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(2,6-dimethylphenyl)piperazin-1-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C24H30N6O3.ClH/c1-14-6-5-7-15(2)22(14)18-12-30(9-8-29(18)13-21(25)31)24-27-17-11-20(33-4)19(32-3)10-16(17)23(26)28-24;/h5-7,10-11,18H,8-9,12-13H2,1-4H3,(H2,25,31)(H2,26,27,28);1H |
InChI Key |
KXLXQOQERGVQPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2CN(CCN2CC(=O)N)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


